molecular formula C12H5D4N3O5S B1139437 Nitazoxanide-d4 CAS No. 1246819-17-9

Nitazoxanide-d4

Numéro de catalogue: B1139437
Numéro CAS: 1246819-17-9
Poids moléculaire: 311.31
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Broad-Spectrum Antiviral Activity

Nitazoxanide and its metabolite tizoxanide have shown efficacy against a range of viruses:

  • Influenza : Clinical trials indicate that nitazoxanide reduces the duration of influenza symptoms and viral shedding .
  • COVID-19 : Research has demonstrated that nitazoxanide exhibits antiviral activity against SARS-CoV-2, with studies showing reduced viral load and improved clinical outcomes in patients with moderate COVID-19 . A notable trial reported that patients treated with nitazoxanide had a mean time for hospital discharge significantly shorter than those receiving placebo (6.6 vs. 14 days) .
Virus TypeApplication StatusKey Findings
InfluenzaPhase 3 trialsReduced symptom duration and viral shedding
SARS-CoV-2 (COVID-19)Ongoing clinical trialsFaster recovery and negative PCR results
GastroenteritisInvestigationalPotential role in treatment of rotavirus and norovirus

Treatment of Parasitic Infections

Nitazoxanide has been utilized in treating various parasitic infections:

  • Cystic Echinococcosis : A study evaluated nitazoxanide in patients with disseminated cystic echinococcosis who did not respond to conventional therapies. Results indicated improvements in several patients when nitazoxanide was used in combination with other antiparasitic drugs .

Case Study Summary

Case NumberPatient DetailsTreatment RegimenOutcome
Case 137/M, lung hydatidosisNTZ 500 mg bid + ALB + PZQ for 18 monthsClinico-radiological improvement
Case 227/M, extensive lung diseaseNTZ + ALB + PZQ; reintroduced after diarrheaRadiological improvement noted

Safety Profile and Side Effects

Nitazoxanide-d4 has been generally well-tolerated in clinical settings, with mild gastrointestinal side effects reported. In studies involving COVID-19 patients, the incidence of adverse events was lower compared to placebo groups .

Activité Biologique

Nitazoxanide-d4 is a deuterated form of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. This compound has garnered attention for its diverse biological activities against various pathogens, including viruses, bacteria, and protozoa. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential applications in treating infectious diseases.

Overview of Nitazoxanide

Nitazoxanide was originally developed as an antiparasitic drug but has demonstrated significant antiviral activity against a range of viruses, including influenza, hepatitis B and C, and more recently, SARS-CoV-2. The deuterated version, this compound, is used primarily for research purposes to study pharmacokinetics and metabolic pathways due to its labeled structure.

Nitazoxanide exerts its biological effects through several mechanisms:

  • Inhibition of Viral Replication : Nitazoxanide inhibits the maturation of viral hemagglutinin in influenza viruses, preventing effective viral replication . It also enhances the production of type I interferons in host cells, contributing to its antiviral effects .
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Clostridium difficile and Mycobacterium tuberculosis. It disrupts anaerobic energy metabolism by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme .
  • Antiparasitic Effects : Nitazoxanide is effective against protozoa such as Giardia lamblia and Cryptosporidium parvum, with mechanisms that involve interference with energy metabolism .

Antiviral Activity

Recent studies have highlighted the potential of nitazoxanide in treating viral infections:

  • COVID-19 : In vitro studies suggest that nitazoxanide can reduce viral load in patients with COVID-19, indicating its potential as an early treatment option .
  • Rubella Virus : A case series involving seven patients with vaccine-derived rubella showed that one patient experienced significant clinical improvement after treatment with nitazoxanide .

Antibacterial Activity

A clinical trial assessing the use of nitazoxanide for pulmonary tuberculosis found that it did not demonstrate significant bactericidal activity at standard doses. The mean change in time to culture positivity was not statistically significant compared to standard therapy .

Case Studies

Several case studies have documented the use of nitazoxanide in various conditions:

  • Disseminated Cystic Echinococcosis : A compassionate use trial involving seven patients treated with nitazoxanide showed mixed results. Three patients exhibited clinical improvement after combination therapy with albendazole .
  • Pulmonary Tuberculosis : In a prospective trial involving 30 adults with drug-susceptible pulmonary tuberculosis, nitazoxanide did not show significant bactericidal activity compared to standard therapy .

Comparative Biological Activity Table

Pathogen/ConditionEfficacy ObservedStudy Reference
Influenza VirusInhibits hemagglutinin maturation
SARS-CoV-2Reduces viral load
Clostridium difficileEffective in clinical trials
Mycobacterium tuberculosisNo significant bactericidal activity
Rubella VirusSignificant improvement in one patient

Propriétés

IUPAC Name

[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQNVDNTFHQSW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.